Ethyl 4-bromo-2-methylnicotinate

Catalog No.
S972816
CAS No.
1256818-41-3
M.F
C9H10BrNO2
M. Wt
244.088
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-methylnicotinate

CAS Number

1256818-41-3

Product Name

Ethyl 4-bromo-2-methylnicotinate

IUPAC Name

ethyl 4-bromo-2-methylpyridine-3-carboxylate

Molecular Formula

C9H10BrNO2

Molecular Weight

244.088

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3

InChI Key

YLQWMYIZFWWUAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CN=C1C)Br
  • Organic synthesis

    EBMN possesses a brominated pyridine ring, a common functional group used as a starting material or intermediate in various organic syntheses. The bromo group can be readily displaced by other nucleophiles, allowing for the creation of diverse new molecules PubChem, Ethyl 5-bromo-2-methylnicotinate: .

  • Medicinal chemistry

    Nicotinic acid derivatives, including those with a bromine substitution, have been explored for their potential medicinal properties. EBMN's structural similarity to these compounds might warrant investigation for similar bioactivities NCBI, Search for: nicotinic acid derivatives medicinal chemistry.

  • Material science

    Pyridine derivatives can find applications in material science due to their aromatic character and ability to form various functional groups. EBMN's structure might be of interest for studies on novel materials with specific properties Royal Society of Chemistry, Applications of Pyridine Derivatives in Material Science.

Ethyl 4-bromo-2-methylnicotinate is a chemical compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. It is categorized as an alkyl halide and a derivative of nicotinic acid, featuring a bromine atom at the 4-position and an ethyl ester at the 2-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols. For instance, reactions with sodium phenylthiolate yield substitution products .
  • Coupling Reactions: It may participate in coupling reactions, such as Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds .
  • Reduction Reactions: The compound can also be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

Several synthesis methods have been documented for Ethyl 4-bromo-2-methylnicotinate:

  • Bromination of Nicotinic Acid Derivatives: Bromination of 2-methylnicotinic acid followed by esterification with ethanol can yield the desired compound.
  • Alkylation Reactions: Starting from 4-bromonicotinic acid, alkylation with ethyl bromide in the presence of a base can lead to the formation of Ethyl 4-bromo-2-methylnicotinate.
  • Ugi Reaction: This multi-component reaction can also be employed to synthesize derivatives, including this compound, by reacting amines, isocyanides, and carboxylic acids .

Ethyl 4-bromo-2-methylnicotinate has several potential applications:

  • Pharmaceutical Development: It serves as a precursor for various pharmaceutical agents.
  • Organic Synthesis: The compound is utilized in synthetic pathways to create more complex molecules.
  • Research Tool: It may be used in biological studies to explore nicotinic receptor interactions and other pharmacological activities.

Interaction studies involving Ethyl 4-bromo-2-methylnicotinate focus on its reactivity with various nucleophiles and its potential binding affinity to biological targets:

  • Binding Studies: Research into how this compound interacts with nicotinic acetylcholine receptors may reveal insights into its pharmacological properties.
  • Reactivity Profiles: Understanding its reactivity with different nucleophiles aids in predicting its behavior in synthetic routes.

Ethyl 4-bromo-2-methylnicotinate shares similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesSimilarity (to Ethyl 4-bromo-2-methylnicotinate)
Ethyl 2-bromo-4-methylnicotinateBromine at position 2High (1.00)
Methyl 2-bromo-4-methylnicotinateMethyl group instead of ethylModerate (0.97)
Ethyl 2-bromo-4-phenylnicotinatePhenyl group instead of methylModerate (0.93)
Ethyl 5-bromo-2-methylnicotinateBromine at position 5Moderate (0.91)

These compounds exhibit variations in their biological activity and chemical reactivity due to differences in their substituents and positions of functional groups.

Ethyl 4-bromo-2-methylnicotinate (C₉H₁₀BrNO₂) is a substituted pyridine derivative featuring a bromine atom at position 4, a methyl group at position 2, and an ethyl ester moiety at position 3. The pyridine ring remains fully aromatic, with no double bonds or stereogenic centers, precluding geometric isomerism. The fixed substituent positions eliminate possibilities for cis-trans isomerism, as all substituents are bonded to the planar pyridine ring.

Key structural elements include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
  • Bromo substituent: At position 4, enabling nucleophilic substitution reactions.
  • Methyl group: At position 2, sterically influencing reactivity.
  • Ethyl ester: At position 3, contributing to solubility and stability.
Structural FeaturePositionFunctional Group
Bromine4Electrophilic center
Methyl2Steric influence
Ethyl ester3Hydrolyzable group

Systematic IUPAC Nomenclature and Alternative Designations

The compound adheres to IUPAC nomenclature as ethyl 4-bromo-2-methylnicotinate, derived from nicotinic acid (pyridine-3-carboxylic acid). Alternative names reflect structural equivalency:

  • 4-Bromo-2-methyl-nicotinic acid ethyl ester
  • Ethyl 4-bromo-2-methylpyridine-3-carboxylate.

The CAS registry number 1256818-41-3 and MDL identifier MFCD18249885 provide standardized identification.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for ethyl 4-bromo-2-methylnicotinate remain unpublished, structural analogs (e.g., methyl 4-bromo-6-methylnicotinate) suggest planar pyridine rings with substituents oriented to minimize steric clashes. The ethyl ester adopts a conformation favoring ester carbonyl conjugation, as inferred from related pyridine esters.

Spectroscopic Fingerprinting

Critical spectroscopic data, extrapolated from analogous compounds, include:

¹H NMR (CDCl₃):

  • δ 4.2–4.3 (q, J = 7.1 Hz): Ethyl CH₂O.
  • δ 1.3–1.4 (t, J = 7.1 Hz): Ethyl CH₃.
  • δ 8.6–8.8 (s): Pyridine H-6 (adjacent to bromine).
  • δ 7.5–7.7 (d): Pyridine H-5.

¹³C NMR (CDCl₃):

  • δ 170.0–170.5: Ester carbonyl.
  • δ 150.0–155.0: Pyridine C-2 (N-adjacent).
  • δ 125.0–130.0: Pyridine C-4 (bromo-substituted).
  • δ 20.0–25.0: Methyl C-2.

FT-IR (cm⁻¹):

  • 1720–1730: Ester C=O stretch.
  • 1400–1500: C=N and C=C aromatic vibrations.

Mass Spectrometry (ESI):

  • m/z = 244.08 ([M]+): Molecular ion peak.
  • m/z = 245.08 ([M+H]+): Protonated molecular ion.

The bromination of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, with specific challenges arising from the electron-deficient nature of the pyridine ring [7]. Traditional electrophilic aromatic substitution reactions proceed with difficulty on unactivated pyridine systems due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring toward electrophilic attack [7]. However, several strategic approaches have been developed to overcome these limitations and achieve selective bromination at the 4-position of 2-methylnicotinate derivatives.

Direct Bromination Methodologies

The most straightforward approach involves direct bromination using molecular bromine in the presence of strong acids. Research has demonstrated that pyridine can be brominated using bromine and concentrated sulfuric acid at elevated temperatures [33]. The optimal conditions involve treating pyridine with 80-95% sulfuric acid and adding bromine dropwise at temperatures between 130-140°C for 7-8 hours [33]. This methodology has been successfully adapted for substituted pyridines, yielding brominated products with acceptable regioselectivity.

For 4-bromopyridine synthesis specifically, a modified approach utilizes the diazotization-bromination sequence starting from aminopyridine precursors [34]. The process involves first generating 2-methyl-4-aminopyridine through reduction of the corresponding nitropyridine, followed by treatment with hydrobromic acid at low temperatures (-10°C to 0°C), addition of bromine, and subsequent diazotization with sodium nitrite [34]. This methodology achieves yields of approximately 95% for the final bromination step [34].

Advanced Halogenation Strategies

Recent developments in pyridine halogenation have introduced the Zincke imine methodology, which provides unprecedented regioselectivity for 3-position halogenation through a ring-opening and ring-closing sequence [35] [36]. This approach utilizes nucleophilic attack by dibenzylamines on activated pyridinium salts, followed by halogenation of the resulting acyclic imine intermediate [35]. The methodology demonstrates exceptional selectivity, with bromination showing higher regioselectivity than chlorination due to later transition state effects and greater substrate distortion energies [36].

The halogenation process proceeds through distinct mechanistic pathways depending on the halogen employed. Bromination occurs through an electrophilic addition mechanism with rate-determining carbon-bromine bond formation, while iodination proceeds via a deprotonation-controlled mechanism [36]. Computational studies reveal that the high regioselectivity observed in bromination (ΔΔG‡ = 2.5 kcal/mol) results from the development of a more stable α,β-unsaturated iminium ion intermediate [36].

Optimization Parameters and Reaction Conditions

Table 1: Bromination Reaction Conditions and Yields

MethodTemperature (°C)Time (h)SolventYield (%)Reference
Direct Br2/H2SO41358None72 [33]
Diazotization Route-5 to 01.5Aqueous HBr95 [34]
Zincke Imine602Acetonitrile85 [35]
NBS/TFARoom temp1Dichloromethane78 [36]

The optimization of bromination reactions requires careful consideration of multiple variables including temperature, reaction time, brominating agent, and solvent system [8]. Biomimetic aerobic oxidative bromination represents an emerging approach that utilizes oxygen from air to oxidize non-toxic halide salts in the presence of alloxan catalysts [8]. This methodology demonstrates excellent regioselectivity, producing exclusively para-brominated products from electron-rich aromatic substrates at room temperature [8].

Esterification Techniques: Acid-Catalyzed vs. Enzymatic Approaches

The formation of ethyl esters from carboxylic acids represents a cornerstone transformation in organic synthesis, with particular relevance to nicotinic acid derivatives. Two primary methodologies dominate this field: traditional acid-catalyzed esterification and modern enzymatic approaches, each offering distinct advantages and limitations.

Acid-Catalyzed Esterification Methodologies

Fischer esterification remains the most widely employed method for converting carboxylic acids to their corresponding ethyl esters [17]. This classical approach involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or para-toluenesulfonic acid [15]. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center [16].

For nicotinic acid derivatives, the esterification process requires specific optimization due to the electron-withdrawing nature of the pyridine nitrogen [37]. Research demonstrates that methyl nicotinate can be synthesized from nicotinic acid using concentrated sulfuric acid in refluxing methanol for 13 hours, achieving yields of approximately 23.39% [37]. The relatively low yield reflects the reduced reactivity of the carboxylic acid group in the presence of the electron-deficient pyridine ring [37].

Microwave-assisted esterification has emerged as a powerful alternative to conventional heating methods [18]. This approach utilizes dielectric heating to accelerate reaction kinetics, reducing reaction times from hours to minutes while maintaining high yields [18]. For fatty acid esterification with isopropanol, microwave conditions (450 watts, 1 minute at 35°C) achieved yields of 97.4% compared to 90% under conventional heating conditions requiring 150 minutes [18].

Enzymatic Esterification Approaches

Enzymatic esterification offers significant advantages over chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact [12] [13]. Lipases, particularly Candida antarctica lipase B (CALB), represent the most extensively studied biocatalysts for ester formation [16]. These enzymes operate through a serine hydrolase mechanism, forming a covalent acyl-enzyme intermediate that subsequently reacts with the alcohol nucleophile [16].

The optimization of enzymatic esterification requires careful control of multiple parameters including enzyme loading, temperature, reaction time, and solvent composition [13]. For fatty acid esterification, optimal conditions typically involve 20-30% enzyme loading (weight/weight), temperatures between 35-55°C, and reaction times of 1-24 hours depending on substrate complexity [18]. The use of molecular sieves for water removal significantly enhances reaction efficiency by shifting the equilibrium toward ester formation [16].

Table 2: Comparison of Esterification Methods

MethodTemperature (°C)TimeYield (%)SelectivityEnvironmental Impact
Fischer (H2SO4)65-786-16 h70-85ModerateHigh
Microwave-assisted35-851-30 min85-98HighModerate
Enzymatic (CALB)35-551-24 h90-99Very HighLow
Acid chloride route0-250.5-2 h95-99HighModerate

Solvent Effects and Reaction Media

The choice of reaction medium significantly influences esterification outcomes, particularly for enzymatic processes [13]. Organic solvents with low water activity, such as tert-butanol and 2-methyl-2-butanol, provide optimal environments for lipase-catalyzed esterification [16]. The addition of dimethyl sulfoxide (20% volume/volume) enhances enzyme stability and reaction rates while maintaining high selectivity [16].

For acid-catalyzed reactions, the use of aprotic solvents can minimize side reactions and improve yields [14]. However, the requirement for acid catalysts limits solvent choice to systems that can tolerate acidic conditions without decomposition [14]. The development of solid acid catalysts, such as Amberlyst-15, provides alternatives that facilitate product separation and catalyst recovery [15].

Process Optimization and Scale-Up Considerations

The scalability of esterification processes depends critically on heat and mass transfer limitations [26]. Continuous flow reactors offer significant advantages for large-scale esterification, providing better temperature control, reduced reaction times, and improved safety profiles [26]. For enzymatic processes, the immobilization of lipases on solid supports enables continuous operation and enzyme reuse, reducing overall process costs [13].

Energy consumption analysis reveals that microwave-assisted esterification requires approximately 12.2 kilowatt-hours per kilogram of product compared to 283 kilowatt-hours for conventional batch heating [18]. This dramatic reduction in energy requirements, combined with shortened reaction times, makes microwave-assisted processes increasingly attractive for industrial applications [18].

Catalytic Systems: Transition Metal vs. Organocatalytic Processes

The development of efficient catalytic systems for the synthesis of ethyl 4-bromo-2-methylnicotinate encompasses both transition metal-catalyzed and organocatalytic methodologies, each offering unique advantages in terms of reactivity, selectivity, and operational simplicity.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis by enabling previously inaccessible transformations through unique mechanistic pathways [20] [22]. In the context of pyridine functionalization, transition metals facilitate both carbon-halogen bond formation and esterification processes through oxidative addition, reductive elimination, and coordination-insertion mechanisms [22]. Palladium-catalyzed cross-coupling reactions represent a particularly important class of transformations for constructing complex pyridine derivatives [20].

The utilization of palladium catalysts in pyridine chemistry has been extensively demonstrated through Suzuki-Miyaura and Negishi coupling reactions [20]. These processes enable the formation of carbon-carbon bonds through the coupling of organometallic nucleophiles with aryl halides, providing access to substituted pyridines with high regioselectivity [20]. The mechanistic pathway involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organometallic partner and reductive elimination to form the desired product [20].

Recent advances in transition metal catalysis have expanded to include electrochemical methods, where metal catalysts modulate both anodic oxidation and cathodic reduction processes [25]. These paired electrolysis reactions offer improved atom economy by utilizing both electrode processes productively, rather than relying on sacrificial reactions at the counter electrode [25]. The integration of transition metal catalysts with electrochemical methods provides enhanced control over reaction selectivity and enables the activation of otherwise unreactive substrates [25].

Organocatalytic Methodologies

Organocatalysis has emerged as a complementary approach to transition metal catalysis, offering advantages in terms of cost, toxicity, and operational simplicity [21] [24]. Organocatalysts, consisting entirely of non-metal elements, provide sustainable alternatives to precious metal catalysts while maintaining high levels of reactivity and selectivity [24]. The field encompasses several activation modes including enamine catalysis, iminium catalysis, and hydrogen bonding activation [21].

The development of organocatalytic systems for ester formation has gained significant attention due to the mild reaction conditions and broad substrate scope [24]. Phosphoric acid catalysts, in particular, demonstrate exceptional performance in esterification reactions, providing both Brønsted acid activation of the carboxylic acid and hydrogen bonding stabilization of transition states [24]. These dual activation modes result in enhanced reaction rates and improved stereoselectivity compared to simple acid catalysts [24].

Chiral organocatalysts enable the asymmetric synthesis of esters with high enantioselectivity, addressing the growing demand for optically pure compounds in pharmaceutical applications [24]. The use of proline-derived catalysts in aldol-type reactions demonstrates the ability of small organic molecules to induce high levels of stereochemical control through well-defined transition state geometries [21].

Table 3: Catalytic System Comparison

Catalyst TypeAdvantagesLimitationsTypical ConditionsApplications
Pd-basedHigh activity, broad scopeCost, toxicity80-120°C, inert atmosphereCross-coupling
Ru complexesFunctional group toleranceMoisture sensitivity60-100°C, hydrogen atmosphereHydrogenation
Organophosphoric acidsMild conditions, recyclableLimited substrate scopeRoom temp, organic solventsEsterification
Proline derivativesAsymmetric inductionLow reaction rates0-40°C, polar solventsAldol reactions

Hybrid Catalytic Systems

The combination of transition metal catalysis with organocatalysis has emerged as a powerful strategy for developing new and valuable reactions [19] [23]. This metalorganocatalysis approach enables unprecedented transformations not currently possible using either catalyst type alone [19]. The successful implementation of hybrid systems requires careful consideration of catalyst compatibility, substrate reactivity, and reaction conditions to avoid mutual inhibition [23].

Cooperative catalysis involving both metal complexes and organocatalysts can proceed through several mechanistic pathways [19]. Sequential catalysis involves independent operation of each catalyst in separate reaction steps, while synergistic catalysis requires simultaneous activation by both catalyst types [19]. The latter approach often results in enhanced reactivity and selectivity due to the complementary activation modes provided by each catalyst [23].

Mechanistic Considerations and Optimization

The optimization of catalytic systems requires detailed understanding of the underlying reaction mechanisms and the factors controlling catalyst performance [22]. For transition metal catalysts, key considerations include ligand design, oxidation state stability, and substrate coordination modes [22]. The development of well-defined catalyst structures enables rational optimization of activity and selectivity through systematic modification of the coordination environment [20].

Computational studies have provided valuable insights into the mechanisms of both transition metal and organocatalytic processes [22]. Density functional theory calculations reveal the energy profiles of competing reaction pathways, enabling the identification of rate-determining steps and selectivity-controlling factors [22]. These theoretical insights guide the design of improved catalytic systems with enhanced performance characteristics [22].

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis represents a paradigm shift in organic chemistry, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [26] [27]. The application of flow chemistry to the synthesis of ethyl 4-bromo-2-methylnicotinate addresses multiple challenges associated with conventional synthetic approaches, including heat and mass transfer limitations, reaction time control, and process intensification.

Fundamental Principles of Flow Chemistry

Flow microreactors provide unique advantages arising from their high surface-to-volume ratios and precise control over reaction parameters [28] [31]. The small dimensions of flow channels result in extremely fast mixing due to short diffusion paths, enabling the control of fast chemical reactions involving highly reactive intermediates [28]. The precise temperature control achievable in flow systems stems from rapid heat transfer through the reactor walls, allowing for accurate maintenance of reaction conditions even for highly exothermic processes [28].

The concept of residence time control in flow systems enables the precise manipulation of reaction kinetics [28] [31]. Unlike batch reactors where all reactants are present simultaneously, flow systems allow for the controlled introduction of reagents at specific points along the reaction pathway [28]. This spatial and temporal control facilitates multi-step syntheses involving unstable intermediates that would decompose under batch conditions [28].

Flash chemistry, a term describing reactions completed within milliseconds through optimal mixing, exemplifies the potential of flow systems for synthetic organic chemistry [32]. The generation of organolithium species in the presence of carbonyl compounds demonstrates how extremely fast mixing and instantaneous heat transfer in microreactors enable previously impossible transformations [32].

Process Intensification Strategies

Process intensification in continuous flow systems encompasses multiple enabling technologies that dramatically enhance reaction rates and efficiency [26] [27]. Microwave irradiation in flow reactors provides rapid dielectric heating with improved energy transfer compared to conventional heating methods [27]. The combination of microwave heating with flow conditions results in reaction rate enhancements of up to 1,900-fold compared to conventional batch heating [27].

Ultrasonic irradiation represents another powerful tool for process intensification in flow systems [27]. Sonochemical effects generate high-energy microenvironments through acoustic cavitation, promoting chemical transformations under mild conditions [27]. The application of ultrasound to flow reactors can be achieved by immersing reactor tubing in ultrasonic baths, with optimal penetration depths of 10-30 millimeters [27].

Table 4: Process Intensification Technologies in Flow Chemistry

TechnologyEnergy SourceTypical ConditionsEnhancement FactorApplications
Microwave heatingElectromagnetic100-300 watts10-1900× rateEsterification, cyclization
Ultrasonic irradiationAcoustic cavitation20-100 kilohertz5-50× rateOxidation, extraction
Hydrodynamic cavitationFluid dynamicsHigh pressure drop2-10× rateTransesterification
Photochemical activationLight irradiation300-400 nanometersVariableRadical reactions

Reactor Design and Configuration

The design of continuous flow reactors requires careful consideration of mixing efficiency, heat transfer, and pressure drop characteristics [29] [30]. Microreactor geometries typically feature channel dimensions ranging from 10 to 1000 micrometers, providing high surface-to-volume ratios that facilitate rapid heat and mass transfer [29]. The choice of reactor material depends on chemical compatibility, thermal conductivity, and optical transparency requirements for photochemical applications [29].

T-junction and Y-junction mixers represent the most common designs for combining reagent streams in flow systems [31]. The mixing efficiency depends on the Reynolds number, channel geometry, and fluid properties, with optimal performance achieved at intermediate flow rates that balance mixing speed with residence time requirements [31]. Advanced mixer designs, including split-and-recombine geometries, provide enhanced mixing for viscous fluids or slow-mixing systems [31].

Temperature control in flow reactors can be achieved through various methods including heated/cooled reactor blocks, circulating fluid baths, and integrated heating elements [29]. The rapid heat transfer in microchannels enables precise temperature control with minimal thermal lag, allowing for rapid temperature changes during multi-step reactions [29]. This capability proves particularly valuable for reactions requiring sequential heating and cooling cycles [29].

Scale-Up and Industrial Implementation

The scale-up of continuous flow processes offers distinct advantages over batch scaling, primarily through "numbering-up" rather than "sizing-up" approaches [27] [30]. Multiple parallel microreactors can be operated simultaneously to increase throughput while maintaining the beneficial characteristics of small-scale flow systems [27]. This approach avoids the heat and mass transfer limitations that typically arise when scaling up batch processes [30].

Industrial implementation of continuous flow technology has demonstrated significant improvements in process efficiency and sustainability [30]. The pharmaceutical industry has been particularly active in adopting flow chemistry for the production of active pharmaceutical ingredients, driven by regulatory requirements for process understanding and quality by design principles [30]. The ability to achieve consistent product quality through precise process control makes flow systems attractive for pharmaceutical manufacturing [30].

Solubility Characteristics in Organic/Polar Solvent Systems

The solubility profile of ethyl 4-bromo-2-methylnicotinate is determined by the compound's amphiphilic nature, combining the polar pyridine ring system with the moderately hydrophobic ethyl ester moiety and the bromine substituent [12] [13]. This structural combination creates distinct solubility patterns across different solvent systems.

In aqueous systems, ethyl 4-bromo-2-methylnicotinate is expected to exhibit limited water solubility, similar to other brominated nicotinate derivatives. The electron-withdrawing bromine atom reduces the basicity of the pyridine nitrogen, diminishing the compound's ability to form hydrogen bonds with water molecules [14]. Additionally, the hydrophobic ethyl ester group contributes to reduced aqueous solubility compared to the parent nicotinic acid.

Solvent SystemPredicted SolubilityBasis for Prediction
WaterSlightly solubleSimilar to brominated pyridines
EthanolHighly solubleGood solvation of polar and nonpolar regions
AcetoneHighly solubleAprotic solvent, good for aromatic compounds
ChloroformSolubleHalogenated solvent compatibility
HexanePoorly solubleLimited polar interactions

Organic solvent solubility follows predictable patterns based on the "like dissolves like" principle [13]. Polar aprotic solvents such as acetone and dimethyl sulfoxide are expected to provide excellent solvation through dipole-dipole interactions with the pyridine ring and ester carbonyl group. Protic solvents like ethanol and methanol should also demonstrate good solubility through hydrogen bonding interactions with the pyridine nitrogen and ester oxygen atoms [12].

The partition coefficient (LogP) for ethyl 4-bromo-2-methylnicotinate has not been experimentally determined, but estimation based on structural analogues suggests a value in the range of 1.5-3.0 [15] [16]. This moderate lipophilicity reflects the balance between the polar pyridine-ester system and the hydrophobic bromine and ethyl substituents. Comparison with related compounds indicates that bromine substitution typically increases LogP values by approximately 0.5-1.0 units relative to the non-halogenated parent compound [17].

Micellar systems provide alternative solubilization environments for ethyl 4-bromo-2-methylnicotinate. Research on similar pyridine derivatives in various micellar formulations demonstrates that partition coefficients can vary significantly depending on the micelle composition [15]. Cationic micelles (such as hexadecyltrimethylammonium bromide) may show different partitioning behavior compared to anionic or nonionic systems due to electrostatic interactions with the pyridine nitrogen.

Stability Under Thermal/Photolytic Stress Conditions

The stability profile of ethyl 4-bromo-2-methylnicotinate under various stress conditions is influenced by the presence of the bromine substituent and the ester functional group. Understanding these stability characteristics is crucial for storage, handling, and application considerations.

Thermal Stability

Thermal stress analysis reveals that ethyl 4-bromo-2-methylnicotinate exhibits moderate thermal stability typical of brominated aromatic compounds [8] [18]. The compound is expected to remain stable at ambient temperatures but may undergo decomposition when exposed to temperatures exceeding 200°C. Thermal degradation pathways likely involve carbon-bromine bond cleavage as the primary initiation step, followed by hydrogen bromide elimination and subsequent aromatic ring modifications [19] [7].

Temperature RangeStability AssessmentExpected Changes
25-100°CStableNo significant degradation
100-200°CModerately stablePossible minor decomposition
>200°CUnstableSignificant decomposition, HBr formation

The presence of the ester group provides an additional thermal degradation pathway through hydrolysis and subsequent decarboxylation reactions. However, under anhydrous conditions, the ester linkage remains relatively stable at moderate temperatures, with significant hydrolysis occurring only under strongly acidic or basic conditions combined with elevated temperatures .

Photolytic Stability

Photochemical stability represents a significant concern for ethyl 4-bromo-2-methylnicotinate due to the photolabile nature of carbon-bromine bonds [21] [22]. UV irradiation can induce homolytic cleavage of the C-Br bond, generating bromine radicals and initiating complex photodegradation cascades. These processes may lead to debromination, aromatic ring modifications, and formation of various oxidation products.

Studies on brominated aromatic compounds demonstrate that photodegradation rates are influenced by several factors including light intensity, wavelength, solvent environment, and presence of oxygen [21]. The absorption characteristics of ethyl 4-bromo-2-methylnicotinate in the UV region likely overlap with common laboratory and environmental UV sources, making photostability a critical consideration for storage and handling protocols.

Protective measures against photodegradation include storage in amber containers, exclusion of light during experimental procedures, and addition of UV stabilizers when appropriate. The compound should be handled under subdued lighting conditions to minimize photochemical degradation during routine laboratory operations [22].

Partition Coefficients (LogP) and Acid-Base Behavior

The partition coefficient and acid-base properties of ethyl 4-bromo-2-methylnicotinate reflect the compound's electronic structure and functional group characteristics. These properties are fundamental to understanding the compound's behavior in biological and environmental systems.

Partition Coefficient Analysis

While experimental LogP values for ethyl 4-bromo-2-methylnicotinate are not available in the current literature, estimation based on structural analogues and computational methods provides valuable insights [23] [24]. The compound's moderate lipophilicity results from the balance between hydrophilic (pyridine nitrogen, ester carbonyl) and hydrophobic (bromine, ethyl group) elements.

Comparative analysis with structurally related compounds suggests a LogP value in the range of 1.8-2.8, positioning the compound as moderately lipophilic [24]. This value is consistent with the general trend that bromine substitution increases lipophilicity relative to non-halogenated analogues. The 4-position substitution pattern may influence the partition coefficient differently compared to other substitution positions due to electronic effects on the pyridine ring system.

CompoundEstimated LogPStructural Features
Ethyl 4-bromo-2-methylnicotinate1.8-2.84-Br, 2-methyl, ethyl ester
Ethyl nicotinate1.32No halogen substitution
Related brominated pyridines1.5-3.5Variable bromine positions

Acid-Base Behavior

The acid-base properties of ethyl 4-bromo-2-methylnicotinate are dominated by the pyridine nitrogen atom, which serves as the primary basic site [25] [26]. However, the electron-withdrawing effects of both the bromine substituent and the ester group significantly reduce the basicity compared to unsubstituted pyridine.

PropertyValueReference Basis
Estimated pKaH1.8-2.0Brominated nicotinate derivatives
Protonation SitePyridine nitrogenPrimary basic center
Molecular CharacterWeakly basicElectron-withdrawing substituents

The estimated pKaH (conjugate acid pKa) of approximately 1.8-2.0 indicates that ethyl 4-bromo-2-methylnicotinate behaves as a very weak base [25]. At physiological pH (7.4), the compound exists predominantly in its neutral form, with minimal protonation of the pyridine nitrogen. This low basicity is attributed to the combined electron-withdrawing effects of the 4-bromine substituent and the 3-position ester group, which reduce electron density on the nitrogen atom.

The ester functional group does not significantly contribute to the compound's acid-base behavior under normal conditions, as ester carbonyls are generally non-basic and the ethyl group lacks ionizable protons. However, under extreme conditions (strong acids or bases, elevated temperatures), ester hydrolysis may occur, potentially altering the acid-base profile through formation of the carboxylic acid derivative [27] [28].

Buffer capacity calculations indicate limited buffering ability in the physiological pH range due to the low pKaH value. The compound would only provide effective buffering in highly acidic solutions (pH < 3), which limits its utility in biological buffer systems but may be relevant for specific analytical or synthetic applications requiring acidic conditions [25].

XLogP3

2.2

Wikipedia

Ethyl 4-bromo-2-methylpyridine-3-carboxylate

Dates

Last modified: 07-20-2023

Explore Compound Types